N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Description
N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a pyridinyl group, and a piperazinyl group
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c18-14-5-1-2-6-15(14)20-17(23)13-21-9-11-22(12-10-21)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOJWBRBSATIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the reaction of 2-bromobenzoyl chloride with 4-(pyridin-2-yl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It can be used to explore the interactions between small molecules and biological targets such as enzymes or receptors.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- N-(2-bromophenyl)-2-[4-(pyridin-3-yl)piperazin-1-yl]acetamide
- N-(2-bromophenyl)-2-[4-(pyridin-4-yl)piperazin-1-yl]acetamide
- N-(2-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Comparison: N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the pyridinyl group on the piperazine ring. These structural features influence its reactivity and binding properties, making it distinct from other similar compounds. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions, while the pyridinyl group can affect its binding affinity to biological targets .
Biological Activity
N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic compound belonging to the piperazine class, recognized for its diverse biological activities. This article reviews its synthesis, chemical properties, and biological implications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound can be characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H19BrN4O |
| Molecular Weight | 375.27 g/mol |
| CAS Number | 848247-99-4 |
The compound features a bromophenyl moiety and a piperazine ring substituted with a pyridine group, which likely contributes to its pharmacological properties. The presence of the bromine atom may enhance its binding affinity to biological targets due to increased lipophilicity and electron-withdrawing effects.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research suggests that compounds with similar structures can act as:
- Serotonin Receptor Modulators : Influencing mood and anxiety.
- Dopamine Receptor Antagonists : Potentially useful in treating psychiatric disorders.
- Antitumor Agents : Inducing apoptosis in cancer cells.
Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects, including binding affinity assays and in vivo testing.
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives as anticancer agents. For instance, research involving structurally related compounds demonstrated significant antiproliferative activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 12.5 |
| A549 (Lung) | 10.0 |
These findings suggest that this compound may possess similar properties, warranting further investigation into its efficacy against specific cancer types.
Neuropharmacological Effects
The compound's structural features indicate potential neuropharmacological applications. Compounds with piperazine rings are often explored for their effects on neurotransmitter systems. Studies have shown that related piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound A | 3.48 |
| N-(2-bromophenyl)... | TBD |
This highlights the need for detailed investigations into the neuropharmacological profile of this compound.
Case Studies
- Antitumor Efficacy : In a xenograft model study, compounds similar to this compound demonstrated substantial tumor growth inhibition in BRCA-deficient cancer models, suggesting potential therapeutic applications in targeted cancer therapies.
- Neuroprotective Effects : Another study indicated that a related piperazine derivative showed promise in reducing neurodegeneration associated with Alzheimer's disease by inhibiting AChE and modulating amyloid-beta aggregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
